molecular formula C14H8N4O2 B15065432 2-(5-nitro-1H-indazol-3-yl)benzonitrile CAS No. 1356087-64-3

2-(5-nitro-1H-indazol-3-yl)benzonitrile

Cat. No.: B15065432
CAS No.: 1356087-64-3
M. Wt: 264.24 g/mol
InChI Key: ALDMZKBBVVFFCT-UHFFFAOYSA-N
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Description

2-(5-nitro-1H-indazol-3-yl)benzonitrile is a chemical compound with the molecular formula C14H8N4O2. It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities. This compound is characterized by the presence of a nitro group at the 5-position of the indazole ring and a benzonitrile moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitro-1H-indazol-3-yl)benzonitrile typically involves the nitration of 1H-indazole followed by a coupling reaction with benzonitrile. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group into the indazole ring. The nitrated indazole is then reacted with benzonitrile under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-nitro-1H-indazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(5-amino-1H-indazol-3-yl)benzonitrile.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzonitrile derivatives.

Scientific Research Applications

2-(5-nitro-1H-indazol-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-nitro-1H-indazol-3-yl)benzonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole moiety can also bind to specific molecular targets, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-nitro-1H-indazol-3-yl)benzonitrile is unique due to the presence of both the nitro group and the benzonitrile moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

1356087-64-3

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

2-(5-nitro-1H-indazol-3-yl)benzonitrile

InChI

InChI=1S/C14H8N4O2/c15-8-9-3-1-2-4-11(9)14-12-7-10(18(19)20)5-6-13(12)16-17-14/h1-7H,(H,16,17)

InChI Key

ALDMZKBBVVFFCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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